
N-(2-Succinyl) Fluvoxamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Succinyl) Fluvoxamine involves the reaction of fluvoxamine with succinic anhydride. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions . The reaction is catalyzed by a base such as triethylamine, which facilitates the formation of the succinyl derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反应分析
Types of Reactions: N-(2-Succinyl) Fluvoxamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the succinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
科学研究应用
Chemical Applications
Building Block in Organic Synthesis
N-(2-Succinyl) Fluvoxamine serves as a crucial building block for synthesizing complex organic molecules. Its structure allows for diverse chemical modifications, making it valuable in the development of new compounds with potential therapeutic properties.
Chemical Reactions
The compound can undergo various chemical reactions, including:
- Oxidation : Utilizing agents like potassium permanganate or hydrogen peroxide to form carboxylic acids or ketones.
- Reduction : Employing sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
- Substitution Reactions : Participating in nucleophilic substitutions where the succinyl group can be replaced by other functional groups.
Biological Research Applications
Pharmacokinetics and Metabolism Studies
this compound is utilized in studies examining the metabolism and pharmacokinetics of fluvoxamine. Its unique succinyl group may influence the metabolic pathways compared to other fluvoxamine derivatives.
Neuropharmacology
Research indicates that fluvoxamine, including its derivatives like this compound, interacts with serotonin receptors, enhancing serotonin's actions on 5HT 1A autoreceptors. This mechanism is crucial for understanding its potential effects on mood disorders and anxiety.
Medical Applications
Therapeutic Potential
this compound is being investigated for its therapeutic effects in various conditions:
- Obsessive-Compulsive Disorder (OCD) : As a derivative of fluvoxamine, it retains potential efficacy in treating OCD by modulating serotonin levels.
- COVID-19 Research : Recent studies have explored fluvoxamine's role in managing COVID-19 symptoms. While results have shown mixed outcomes regarding its effectiveness in preventing severe disease progression, it remains a subject of ongoing clinical trials .
Industrial Applications
Pharmaceutical Production
In industrial settings, this compound is used as a reagent in the synthesis of pharmaceuticals. Its unique properties allow for the production of high-purity compounds essential for drug development.
作用机制
The mechanism of action of N-(2-Succinyl) Fluvoxamine is closely related to that of fluvoxamine. Fluvoxamine functions by inhibiting the reuptake of serotonin in the central nervous system, thereby increasing serotonin levels and enhancing mood . This compound, being a derivative, may exhibit similar effects, although its exact mechanism is not fully understood. It is believed to interact with serotonin receptors and other molecular targets involved in neurotransmission .
相似化合物的比较
N-(2-Succinyl) Fluvoxamine can be compared with other fluvoxamine derivatives and SSRIs. Some similar compounds include:
Fluvoxamine: The parent compound, used as an antidepressant and anti-obsessional agent.
N-(2-Hydroxyethyl) Fluvoxamine: Another derivative with similar pharmacological properties.
Sertraline: Another SSRI with a different chemical structure but similar therapeutic effects
Uniqueness: this compound is unique due to its succinyl group, which imparts distinct chemical and pharmacological properties. This makes it valuable in research for studying the metabolism and effects of fluvoxamine derivatives .
生物活性
N-(2-Succinyl) Fluvoxamine is a derivative of fluvoxamine, an established selective serotonin reuptake inhibitor (SSRI) primarily used in treating depression and obsessive-compulsive disorder. This compound has garnered attention due to its potential biological activities, particularly in modulating immune responses and inflammation. The following sections delve into the biological activity, pharmacological properties, and relevant research findings related to this compound.
This compound retains the core mechanism of fluvoxamine, which involves the inhibition of serotonin reuptake at the neuronal membrane. This inhibition enhances serotonergic transmission, contributing to its antidepressant effects. Additionally, it exhibits a strong affinity for the sigma-1 receptor (S1R), which is believed to play a role in its anti-inflammatory and neuroprotective properties. Activation of S1R is associated with reduced endoplasmic reticulum stress and modulation of inflammatory cytokines, suggesting a multifaceted mechanism that extends beyond serotonin reuptake inhibition .
Pharmacokinetics
The pharmacokinetic profile of this compound is expected to parallel that of fluvoxamine, characterized by:
- Absorption : Well absorbed with a bioavailability of approximately 53%.
- Distribution : Volume of distribution is about 25 L/kg.
- Protein Binding : Approximately 77-80% bound to plasma proteins.
- Metabolism : Extensively metabolized in the liver, with several metabolites identified.
- Half-life : Estimated at around 15.6 hours .
In Vitro Studies
In vitro studies have shown that this compound can effectively inhibit neuronal serotonin transporters, similar to its parent compound. Furthermore, it has demonstrated potential in modulating immune responses by influencing cytokine production, which may be beneficial in conditions characterized by inflammation .
Efficacy in COVID-19 Treatment
Recent studies have explored the use of fluvoxamine, including its derivatives like this compound, in treating COVID-19 patients. A meta-analysis indicated that fluvoxamine could reduce the risk of clinical deterioration in symptomatic patients with SARS-CoV-2 infection. The proposed mechanism includes anti-inflammatory effects mediated through S1R activation, which might lower the production of pro-inflammatory cytokines during viral infections .
Table 1: Summary of Clinical Trials Involving Fluvoxamine for COVID-19
Study | Design | Population | Intervention | Outcome |
---|---|---|---|---|
Lenze et al., 2020 | Phase 2 RCT | 152 symptomatic adults | Fluvoxamine (50 mg to 100 mg TID) | Reduced clinical deterioration |
Bramante et al., 2022 | Phase 3 RCT | 661 adults | Fluvoxamine (50 mg BID for 15 days) | Nonsignificant reduction in mortality |
Calusic et al., 2021 | Cohort Study | 102 ICU patients | Fluvoxamine (100 mg TID for 15 days) | Improved clinical outcomes |
Environmental Impact Studies
Research has also indicated that exposure to antidepressants like fluvoxamine can affect aquatic ecosystems. Studies on bivalves exposed to fluvoxamine showed significant metabolic changes, highlighting concerns regarding environmental contamination and its biological implications on non-target species .
属性
CAS 编号 |
259526-43-7 |
---|---|
分子式 |
C19H25F3N2O6 |
分子量 |
434.4 g/mol |
IUPAC 名称 |
2-[2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid |
InChI |
InChI=1S/C19H25F3N2O6/c1-29-10-3-2-4-15(13-5-7-14(8-6-13)19(20,21)22)24-30-11-9-23-16(18(27)28)12-17(25)26/h5-8,16,23H,2-4,9-12H2,1H3,(H,25,26)(H,27,28)/b24-15+ |
InChI 键 |
NAYFERHDYLITGX-BUVRLJJBSA-N |
SMILES |
COCCCCC(=NOCCNC(CC(=O)O)C(=O)O)C1=CC=C(C=C1)C(F)(F)F |
手性 SMILES |
COCCCC/C(=N\OCCNC(CC(=O)O)C(=O)O)/C1=CC=C(C=C1)C(F)(F)F |
规范 SMILES |
COCCCCC(=NOCCNC(CC(=O)O)C(=O)O)C1=CC=C(C=C1)C(F)(F)F |
同义词 |
N-[2-[[(E)-[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]aspartic Acid; EP Impurity C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。